molecular formula C14H11BrF2N4 B14928707 5-(4-Bromophenyl)-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

5-(4-Bromophenyl)-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B14928707
M. Wt: 353.16 g/mol
InChI Key: KISWGZAJHNTKJQ-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-7-(DIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is a complex organic compound that features a bromophenyl group, a difluoromethyl group, and a tetrahydropyrazolopyrimidinyl cyanide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-7-(DIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves multi-step organic reactions One common approach starts with the preparation of the bromophenyl and difluoromethyl precursors, followed by cyclization to form the tetrahydropyrazolopyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.

    Reduction: Reduction reactions may target the difluoromethyl group or the cyanide group.

    Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Products may include bromophenyl ketones or carboxylic acids.

    Reduction: Products can range from difluoromethyl alcohols to amines.

    Substitution: Substituted bromophenyl derivatives are common products.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology

In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be utilized in the synthesis of advanced materials, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-7-(DIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and difluoromethyl groups contribute to its binding affinity and specificity, while the cyanide group may play a role in its reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)pyridine: Similar in having a bromophenyl and fluorinated group.

    5-(4-Bromophenyl)dipyrromethane: Shares the bromophenyl group but differs in the core structure.

Uniqueness

The unique combination of the bromophenyl, difluoromethyl, and tetrahydropyrazolopyrimidinyl cyanide groups in this compound provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H11BrF2N4

Molecular Weight

353.16 g/mol

IUPAC Name

5-(4-bromophenyl)-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C14H11BrF2N4/c15-10-3-1-8(2-4-10)11-5-12(13(16)17)21-14(20-11)9(6-18)7-19-21/h1-4,7,11-13,20H,5H2

InChI Key

KISWGZAJHNTKJQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C=NN2C1C(F)F)C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

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